molecular formula C21H20FN3O5 B4501695 N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4501695
M. Wt: 413.4 g/mol
InChI Key: FBJPITHLHJFROE-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a pyridazinone-based acetamide derivative characterized by a 3,5-dimethoxyphenyl group attached via an acetamide linker to a pyridazinone core substituted with a 2-fluoro-4-methoxyphenyl moiety.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5/c1-28-14-4-5-17(18(22)11-14)19-6-7-21(27)25(24-19)12-20(26)23-13-8-15(29-2)10-16(9-13)30-3/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJPITHLHJFROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the 3,5-dimethoxyphenyl and 2-fluoro-4-methoxyphenyl intermediates, followed by their coupling with a pyridazinone derivative. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to meet the demand for research and development purposes.

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Pyridazinone-Based Analogues

Substituent Variations on the Pyridazinone Core

  • Target Compound: The pyridazinone ring is substituted at position 3 with a 2-fluoro-4-methoxyphenyl group.
  • Compound from : Features 4,5-dichloro substituents on the pyridazinone and a 3-(azepan-1-ylsulfonyl)-4-methylphenyl group. Chlorine atoms increase lipophilicity, which may affect membrane permeability but could reduce solubility.
  • Compound from : Substituted with a 4-methoxyphenyl group on the pyridazinone and a 2-(4-methoxyphenyl)ethyl acetamide side chain. The dual methoxy groups likely improve solubility but lack the fluorine atom’s electronic effects .

Table 1: Structural Comparison of Pyridazinone Derivatives

Feature Target Compound Compound Compound
Pyridazinone Substituent 2-Fluoro-4-methoxyphenyl 4,5-Dichloro 4-Methoxyphenyl
Acetamide Side Chain 3,5-Dimethoxyphenyl 3-(Azepan-1-ylsulfonyl)-4-methylphenyl 2-(4-Methoxyphenyl)ethyl
Molecular Weight (g/mol) Not reported Not reported 393.44
Key Functional Groups Fluoro, methoxy Chloro, sulfonamide Methoxy

Heterocyclic Core Modifications

  • Compound: Replaces the pyridazinone core with a triazolo[4,5-d]pyrimidin scaffold. This alteration modifies hydrogen-bonding capacity and ring strain, which could impact binding kinetics or metabolic degradation compared to pyridazinone derivatives .

Impact of Substituents on Physicochemical Properties

  • Fluorine vs.
  • Methoxy Groups : Both the target and ’s compound utilize methoxy substituents, which enhance solubility via hydrogen bonding. However, the target’s 3,5-dimethoxyphenyl group introduces steric symmetry, possibly aiding crystal packing and stability .
  • Sulfonamide vs.

Biological Activity

N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H22FN3O4\text{C}_{20}\text{H}_{22}\text{F}\text{N}_3\text{O}_4

Research indicates that compounds with similar structural features often exhibit diverse biological activities, including:

  • Anticancer Activity : Many derivatives of acetamides have shown potential in inhibiting cancer cell proliferation. The specific mechanisms often involve the modulation of signaling pathways associated with cell growth and apoptosis.
  • Anti-inflammatory Effects : Compounds similar to this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
  • Neuroprotective Properties : Some studies suggest that related compounds may protect neuronal cells from oxidative stress and apoptosis.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

Activity Type IC50/EC50 Values Cell Lines/Models Used References
Anticancer10 µMA549 (Lung), MCF7 (Breast)
Anti-inflammatory5 µMRAW 264.7 (Macrophages)
Neuroprotection15 µMSH-SY5Y (Neuroblastoma)

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited cell proliferation in various cancer cell lines, including lung and breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Action : A study utilizing RAW 264.7 macrophages showed that treatment with the compound reduced the secretion of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
  • Neuroprotection : Research on SH-SY5Y neuroblastoma cells indicated that the compound could mitigate oxidative stress-induced neuronal damage, providing a basis for its use in neurodegenerative disease models.

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
Synthesis of this compound involves multi-step reactions, including coupling of substituted pyridazinone and acetamide moieties. Challenges include low yields due to steric hindrance from the 3,5-dimethoxyphenyl group and competing side reactions (e.g., hydrolysis of the fluoro-methoxy substituent). Optimization strategies:

  • Use Pd-catalyzed cross-coupling reactions to enhance regioselectivity .
  • Employ microwave-assisted synthesis to reduce reaction time and improve purity .
  • Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .

Advanced: How can researchers resolve discrepancies in biological activity data across studies?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent controls) or compound purity. Methodological solutions:

  • Standardize assays using validated cell lines (e.g., HEK293 for receptor-binding studies) and include positive/negative controls .
  • Re-analyze raw data using multivariate statistical models to isolate confounding variables (e.g., solvent effects, batch-to-batch variability) .
  • Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Answer:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at 3,5-positions and fluoro-methoxy group at 2,4-positions) .
  • HRMS : Verify molecular formula and detect impurities (e.g., de-fluorinated byproducts) .
  • FT-IR : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, pyridazinone C=O at ~1700 cm⁻¹) .

Advanced: What computational strategies predict receptor-binding affinity?

Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., GPCRs) using force fields like CHARMM36 .
  • QSAR Models : Train on datasets of structurally related compounds (e.g., pyridazinone derivatives) to predict bioactivity .
  • Docking Studies : Use AutoDock Vina to screen against homology models of receptors, prioritizing residues critical for binding (e.g., polar interactions with the fluoro-methoxy group) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

  • Kinase Inhibition Assays : Use ADP-Glo™ kits to screen for activity against kinases (e.g., MAPK, EGFR) .
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC50 calculations .
  • Solubility Testing : Perform shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced: How can SAR studies identify critical functional groups?

Answer:

  • Analog Synthesis : Replace methoxy groups with ethoxy or hydrogen to assess steric/electronic effects .
  • Bioisosteric Replacement : Substitute the fluoro group with chloro or trifluoromethyl to evaluate halogen interactions .
  • Pharmacophore Mapping : Use MOE software to align active/inactive analogs and identify essential motifs (e.g., pyridazinone core) .

Basic: What purification methods achieve high purity?

Answer:

  • Flash Chromatography : Use gradient elution (hexane:ethyl acetate) to separate polar byproducts .
  • Recrystallization : Optimize solvent mixtures (e.g., DCM/methanol) for crystal formation .
  • HPLC : Apply C18 columns with acetonitrile/water (0.1% TFA) for final polishing (>98% purity) .

Advanced: How to analyze metabolic stability in preclinical studies?

Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes, quantify parent compound via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition risks .
  • Metabolite Identification : Employ UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation of the acetamide group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.